molecular formula C8H6BrClO B12336498 4-Bromo-2-chloro-5-methylbenzaldehyde

4-Bromo-2-chloro-5-methylbenzaldehyde

Cat. No.: B12336498
M. Wt: 233.49 g/mol
InChI Key: ARUHLGOZZDYPLK-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO. It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of 5-methylbenzaldehyde. The reaction typically uses bromine and chlorine in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-chloro-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylbenzaldehyde: Similar structure but lacks the chlorine atom.

    4-Bromo-5-chloro-2-methylbenzaldehyde: Similar structure with different positions of substituents.

    4-Methoxybenzyl 5-bromo-2-chlorobenzamide: Contains a methoxy group and an amide functional group

Uniqueness

4-Bromo-2-chloro-5-methylbenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

4-bromo-2-chloro-5-methylbenzaldehyde

InChI

InChI=1S/C8H6BrClO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3

InChI Key

ARUHLGOZZDYPLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)C=O

Origin of Product

United States

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